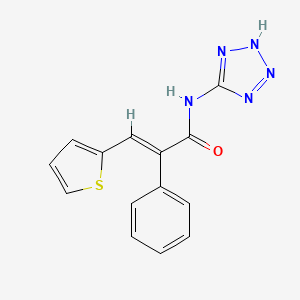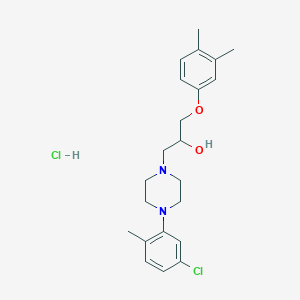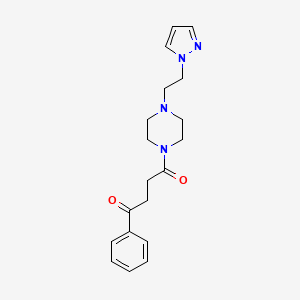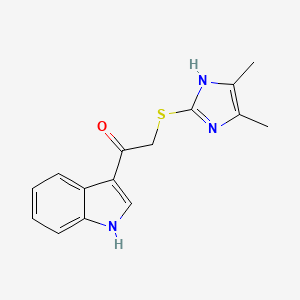
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide, also known as PTTP, is an organic compound with a wide range of applications in the field of scientific research. PTTP has been used in many laboratory experiments as a reagent, a precursor, and as a catalyst in various chemical reactions. PTTP has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has been used in a wide range of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a precursor for other compounds. This compound has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. This compound has been used to study the mechanism of action of various proteins, enzymes, and other biological molecules. This compound has also been used to study the biochemical and physiological effects of various drugs and compounds on cells and tissues.
作用機序
The mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is not yet fully understood. However, it is believed that this compound binds to proteins and enzymes in the cell, which then triggers a cascade of biochemical and physiological effects. This compound is also believed to interact with various receptors in the cell, which can lead to changes in the cell’s metabolism and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been observed that this compound can affect the expression of various genes in the cell, which can lead to changes in the cell’s metabolism and gene expression. This compound has also been observed to have an inhibitory effect on certain enzymes, which can lead to changes in the cell’s metabolism and gene expression. This compound has also been observed to have an effect on the cell’s ability to uptake and utilize certain nutrients, which can lead to changes in the cell’s metabolism and gene expression.
実験室実験の利点と制限
One of the main advantages of using (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide in laboratory experiments is that it is relatively easy to synthesize and is available in large quantities. This compound is also relatively stable and can be stored for long periods of time without any significant degradation. However, one of the main limitations of using this compound is that it is not very soluble in water and can be difficult to dissolve in aqueous solutions.
将来の方向性
There are many potential future directions for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide research. One potential direction is to study the biochemical and physiological effects of this compound on various cell types and tissues. Another potential direction is to study the mechanism of action of this compound on various proteins and enzymes. Additionally, this compound could be studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Finally, this compound could be studied for its potential applications in the fields of drug design and development.
合成法
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can be synthesized in a two-step process using 1,3-diphenyl-2-propen-1-one and hydrazine hydrate. In the first step, the 1,3-diphenyl-2-propen-1-one is reacted with hydrazine hydrate in an ethanol solution. This reaction produces a hydrazone intermediate, which is then reacted with thiourea in an aqueous solution to form this compound. This two-step synthesis method is relatively simple and produces a high yield of this compound with a purity of around 95%.
特性
IUPAC Name |
(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXQKBGBIPTBO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)


![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)


![Methyl (E)-4-[methyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2620443.png)
![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)

